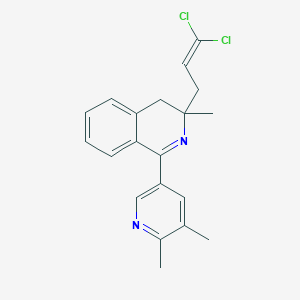
3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dichloropropenyl group, a dimethylpyridinyl group, and a dihydroisoquinoline core, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” typically involves multi-step organic reactions. The starting materials and reagents may include:
- 3,3-Dichloropropene
- 5,6-Dimethylpyridine
- Isoquinoline derivatives
The reaction conditions often involve:
- Catalysts such as palladium or copper
- Solvents like dichloromethane or toluene
- Temperature control to optimize yield and purity
Industrial Production Methods
Industrial production methods may scale up the laboratory synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly affecting the double bonds or the aromatic ring.
Substitution: The dichloropropenyl group may participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research may explore the biological activity of the compound, including its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound, which is simpler in structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Propiedades
Fórmula molecular |
C20H20Cl2N2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
3-(3,3-dichloroprop-2-enyl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-4H-isoquinoline |
InChI |
InChI=1S/C20H20Cl2N2/c1-13-10-16(12-23-14(13)2)19-17-7-5-4-6-15(17)11-20(3,24-19)9-8-18(21)22/h4-8,10,12H,9,11H2,1-3H3 |
Clave InChI |
NLTPKSYPXXACBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C)C2=NC(CC3=CC=CC=C32)(C)CC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



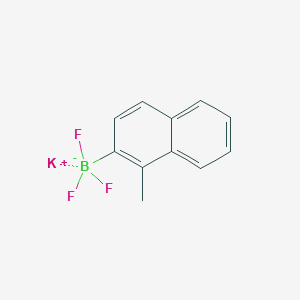
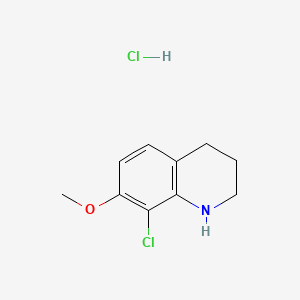
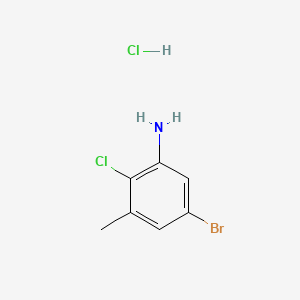

![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)

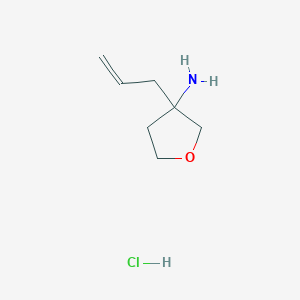
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
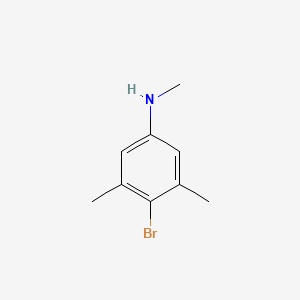



![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
